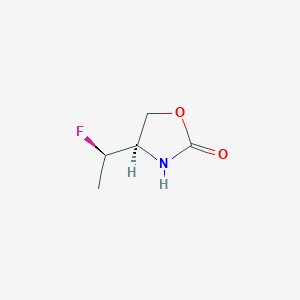
(R)-4-((R)-1-Fluoroethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(®-1-Fluoroethyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class of heterocyclic compounds. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a fluorine atom and a chiral center in the molecule imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(®-1-Fluoroethyl)oxazolidin-2-one typically involves the reaction of a chiral amine with a fluorinated aldehyde, followed by cyclization to form the oxazolidinone ring. One common method involves the use of ®-1-fluoroethylamine and ethyl chloroformate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of ®-4-(®-1-Fluoroethyl)oxazolidin-2-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired enantiomer in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(®-1-Fluoroethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorine or nitrogen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .
Applications De Recherche Scientifique
®-4-(®-1-Fluoroethyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of ®-4-(®-1-Fluoroethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, leading to the inhibition of protein synthesis. This mechanism is similar to that of other oxazolidinone antibiotics, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Uniqueness
®-4-(®-1-Fluoroethyl)oxazolidin-2-one is unique due to the presence of the fluorine atom and the specific chiral configuration, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C5H8FNO2 |
|---|---|
Poids moléculaire |
133.12 g/mol |
Nom IUPAC |
(4R)-4-[(1R)-1-fluoroethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H8FNO2/c1-3(6)4-2-9-5(8)7-4/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 |
Clé InChI |
UCGCIGIJYBYKHV-QWWZWVQMSA-N |
SMILES isomérique |
C[C@H]([C@H]1COC(=O)N1)F |
SMILES canonique |
CC(C1COC(=O)N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



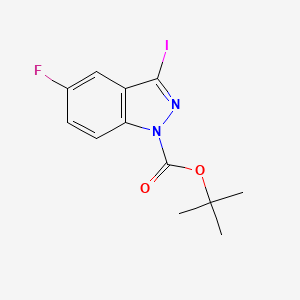
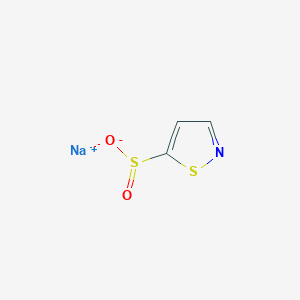



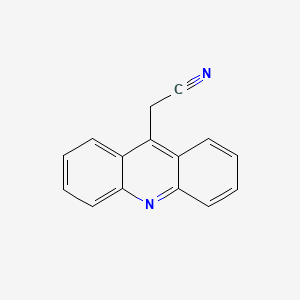
![Benzo[d]oxazol-2-ylmethanesulfonyl chloride](/img/structure/B12966207.png)
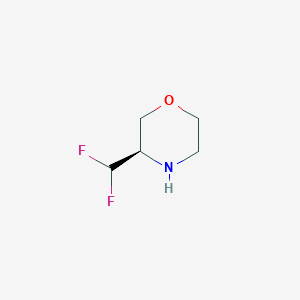
![5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12966219.png)

![2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione](/img/structure/B12966227.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12966230.png)

